molecular formula C35H66O12Si7 B143321 1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane CAS No. 135225-24-0

1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane

Cat. No.: B143321
CAS No.: 135225-24-0
M. Wt: 875.5 g/mol
InChI Key: UVPNNMSOKAULIN-UHFFFAOYSA-N
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Description

1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane, is a type of silsesquioxane compound characterized by the presence of silanol groups. These compounds are part of the broader class of siloxane polymers, which are known for their unique properties and wide range of applications. The silanol functional group in this compound provides reactive sites that can be utilized in various chemical processes, making it a valuable material in both research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane, can be synthesized through hydrolytic polycondensation of cyclopentyltrichlorosilane in the presence of water and a catalyst. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of poly(cyclopentylsilsesquioxane), silanol functional, often involves the use of continuous reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and catalyst concentration, are carefully controlled to optimize the polymerization process and achieve the desired molecular weight and functionality .

Chemical Reactions Analysis

Types of Reactions

1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of poly(cyclopentylsilsesquioxane), silanol functional, is primarily based on the reactivity of its silanol groups. These groups can form hydrogen bonds with other molecules, facilitating interactions and reactions. The silanol groups can also undergo condensation reactions to form siloxane bonds, leading to the formation of cross-linked networks. These properties make the compound useful in various applications, from material science to biomedical engineering .

Comparison with Similar Compounds

1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane, can be compared with other silsesquioxane compounds, such as:

This compound, is unique due to its cyclopentyl groups, which provide a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .

Properties

IUPAC Name

1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H66O12Si7/c36-48(29-15-1-2-16-29)39-51(32-21-7-8-22-32)41-49(37,30-17-3-4-18-30)43-53(34-25-11-12-26-34)44-50(38,31-19-5-6-20-31)42-52(40-48,33-23-9-10-24-33)46-54(45-51,47-53)35-27-13-14-28-35/h29-38H,1-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPNNMSOKAULIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)[Si]2(O[Si]3(O[Si](O[Si]4(O[Si](O[Si](O2)(O[Si](O3)(O4)C5CCCC5)C6CCCC6)(C7CCCC7)O)C8CCCC8)(C9CCCC9)O)C1CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H66O12Si7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

875.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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